molecular formula C6H5BrN4 B592055 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937046-98-5

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No. B592055
CAS RN: 937046-98-5
M. Wt: 213.038
InChI Key: YGCJBESZJIGDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors . It is also known as a novel antiviral drug in the class of nucleotide analogs .


Synthesis Analysis

The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves the reduction of triazine carbonyl with dehydrative aromatization in acidic media . A one-pot cascade sequence was developed for direct cyanation of pyrrole .


Molecular Structure Analysis

The molecular formula of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is C6H5BrN4, and its molecular weight is 213.04 . More detailed structural information can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use . More detailed information about its chemical reactions can be found in various chemical databases .


Physical And Chemical Properties Analysis

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a solid at 20°C. It has a density of 2.1±0.1 g/cm³, a molar refractivity of 44.6±0.5 cm³, and a molar volume of 101.6±7.0 cm³ . Its melting point ranges from 245.0 to 249.0°C .

Scientific Research Applications

Chemical Synthesis

“7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine” is used in the synthesis of various N-Heterocyclic compounds . These compounds have a wide range of applications in the field of organic chemistry due to their unique structural and electronic properties.

Pharmaceutical Applications

This compound has been found to be useful in the pharmaceutical industry. It is used in the preparation of anticancer agents . These agents work by interfering with the growth and spread of cancer cells in the body.

PRMT5 Inhibitors

“7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine” is also used in the development of PRMT5 inhibitors . PRMT5 is a protein that plays a crucial role in cell growth and division. Inhibitors of this protein are being researched for their potential use in treating various types of cancer.

Antiviral Drug Development

The compound is a key component in the nucleobase unit of the antiviral drug Remdesivir . Remdesivir is used to treat viral infections, most notably the COVID-19 virus.

Continuous-Flow Synthesis

“7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine” has been synthesized through a five-step continuous flow process . Continuous-flow synthesis is a method used in the chemical industry to produce chemicals in a continuous rather than batch process, which can increase efficiency and safety.

Safety and Handling

The compound is classified as air and heat sensitive and should be stored under inert gas . It can cause skin and eye irritation, and appropriate safety measures should be taken while handling it .

Mechanism of Action

While the specific mechanism of action for 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is not mentioned in the search results, it is known to be used in the preparation of compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors .

Safety and Hazards

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is known to cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

The future directions of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine research could involve its use in the development of new pharmaceutical compounds, given its use in the preparation of N-Heterocyclic compounds for pharmaceutical use . Additionally, the continuous-flow synthesis of the nucleobase unit of Remdesivir has been adapted from batch synthetic chemistry, which could represent a future direction for the synthesis of this compound .

properties

IUPAC Name

7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCJBESZJIGDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654685
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

CAS RN

937046-98-5
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937046-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution containing pyrrolo[2,1-f][1,2,4]triazin-4-ylamine (21.0 g, 0.157 mol) in anhydrous DMF (200 mL) was cooled to −20° C. and 1,3-dibromo-5,5-dimethylhydantoin (22.4 g, 0.078 mol) was added portionwise over ˜45 minutes. The reaction was stirred for another 45 minutes and monitored for completion by TLC (silica gel, GHLF, 5% CH3OH/CH2Cl2). Saturated Na2SO3 solution (300 mL) was added, the resulting suspension was stirred and the solids were collected by suction filtration. The filter cake was washed with water, dried by suction and then partitioned between ethyl acetate (1L) and 5% sodium carbonate solution (1L). The layers were separated, the organic layer was washed with fresh sodium carbonate solution and dried over magnesium sulfate. The filtrate from the work-up was also extracted and combined with the main batch then filtered through a pad of Magnesol and concentrated in vacuo to afford crude mono-bromide, KRAM 206-3-1, 29.9 g, 90% yield. Trituration of a 21.5 g quantity of the crude mono-/di-bromo product in hot ethyl acetate (300 mL, 70° C.) provided colorless solids (12.3 g) containing only ˜2% of the di-brominated side-product. 1H-NMR (CD3OD): δ 7.84 (s, 1H), 6.95 (d, 1H, J=4.7 Hz), 6.71 (d, 1H, J=4.7 Hz), 4.89 (s, 3H, —NH2+H2O); MS: LC/MS (+esi), m/z=213.1 [M+H].
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
CH3OH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.